molecular formula C18H26BrNO3 B1665316 Atropine methyl bromide CAS No. 2870-71-5

Atropine methyl bromide

Cat. No.: B1665316
CAS No.: 2870-71-5
M. Wt: 384.3 g/mol
InChI Key: XMLNCADGRIEXPK-ZNHDNBJUSA-M
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Description

Atropine methylbromide is a quaternary ammonium compound derived from atropine, a tropane alkaloid. It is known for its antimuscarinic properties, which means it can block the action of acetylcholine on muscarinic receptors. This compound is used in various medical applications, including the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers .

Mechanism of Action

Target of Action

Atropine methylbromide, like its close relatives homatropine methylbromide and atropine , is a muscarinic acetylcholine receptor antagonist . These receptors are the primary targets of atropine methylbromide. They play a crucial role in transmitting signals in the nervous system, particularly in the parasympathetic nervous system .

Mode of Action

Atropine methylbromide acts as a competitive antagonist at muscarinic acetylcholine receptors . This means it competes with acetylcholine, the natural ligand for these receptors, for binding sites. By binding to these receptors, atropine methylbromide prevents acetylcholine from exerting its effects . This results in a decrease in parasympathetic activity .

Biochemical Pathways

The antagonistic action of atropine methylbromide on muscarinic acetylcholine receptors affects various biochemical pathways. For instance, it can reduce the motility and secretory activity of the gastrointestinal system . It may also have a slight relaxant action on the bile ducts and gallbladder .

Pharmacokinetics

The method of administration can significantly impact the bioavailability of the drug .

Result of Action

The molecular and cellular effects of atropine methylbromide’s action are primarily due to its antagonistic effect on muscarinic acetylcholine receptors. This can lead to effects such as pupil dilation, decreased sweating, and increased heart rate . In larger doses, it can decrease the motility of the gastrointestinal and urinary tracts and inhibit gastric acid secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of atropine methylbromide. For instance, there is evidence to suggest that environmental factors play a crucial role in the development of school-age onset myopia , a condition that can be treated with atropine and related compounds .

Biochemical Analysis

Biochemical Properties

Atropine methylbromide interacts with muscarinic acetylcholine receptors, which mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . The nature of these interactions is competitive and reversible .

Cellular Effects

Atropine methylbromide has significant effects on various types of cells and cellular processes. It influences cell function by blocking the effects of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This blockade can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Atropine methylbromide exerts its effects at the molecular level primarily through its binding interactions with muscarinic acetylcholine receptors . This binding inhibits the action of acetylcholine, leading to a decrease in the activity of adenylate cyclase and a subsequent decrease in the concentration of cyclic adenosine monophosphate (cAMP) within cells .

Temporal Effects in Laboratory Settings

The effects of atropine methylbromide can change over time in laboratory settings. While specific data on atropine methylbromide is limited, atropine, from which it is derived, is known to have a rapid onset of action, typically beginning within a minute, and lasts half an hour to an hour .

Metabolic Pathways

Atropine methylbromide is involved in metabolic pathways related to the action of acetylcholine. It is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of atropine are noratropine, atropin-n-oxide, tropine, and tropic acid .

Transport and Distribution

Atropine methylbromide is distributed throughout the body. Following intravenous administration, the total apparent volume of distribution of atropine ranged between 1.0 and 1.7 L/kg .

Subcellular Localization

Given its mechanism of action, it is likely to be found wherever muscarinic acetylcholine receptors are located, including the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atropine methylbromide typically involves the reaction of atropine with methyl bromide. The process can be carried out in a continuous-flow system, which allows for precise control of reaction conditions and efficient separation of byproducts . The reaction conditions often include careful pH control and the use of functionalized resins to achieve high purity.

Industrial Production Methods: Industrial production of atropine methylbromide involves large-scale synthesis using similar principles as the laboratory methods but optimized for higher yields and efficiency. The process may include steps such as liquid-liquid extraction, crystallization, and distillation to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Atropine methylbromide undergoes various chemical reactions, including hydrolysis, substitution, and oxidation.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the breakdown of atropine methylbromide in the presence of water, often catalyzed by hydroxyl ions.

    Substitution: Atropine methylbromide can undergo nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

Major Products Formed: The major products formed from these reactions include tropine, tropic acid, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Atropine methylbromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

2870-71-5

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

IUPAC Name

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17?;

InChI Key

XMLNCADGRIEXPK-ZNHDNBJUSA-M

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Appearance

Solid powder

Key on ui other cas no.

2870-71-5

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

31610-87-4 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-methylatropinium nitrate
atropine iodomethylate
atropine methonitrate
atropine methylbromide
methyl atropine
methylatropine
methylatropine bromide
methylatropine iodide
methylatropine iodide, (endo-(+-))-isomer
methylatropine iodide, (endo-3(R))-isomer
methylatropine iodide, (endo-3(S))-isomer
methylatropine iodide, 3H-labeled, (endo-(+-))-isomer
methylatropine nitrate
methylatropine nitrate, (endo-(+-))-isomer
methylatropine nitrite, (endo-(+-))-isomer
methylatropine sulfate (2:1), (endo-(+-))-isomer
methylatropine, endo-3(R)-isomer
methylatropine, endo-3(S)-isomer
N-methylatropine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Atropine methyl bromide
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Atropine methyl bromide
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Atropine methyl bromide
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Atropine methyl bromide
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Atropine methyl bromide
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Atropine methyl bromide

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